molecular formula C17H15BrN2O2 B6571972 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921773-73-1

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No.: B6571972
CAS No.: 921773-73-1
M. Wt: 359.2 g/mol
InChI Key: HUNFTPBSKIQFCV-UHFFFAOYSA-N
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Description

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Amidation: The brominated indole is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, which can modify the electronic properties and reactivity of the compound.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiocyanato, or amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
  • 2-fluoro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
  • 2-iodo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Uniqueness

Compared to its analogs, 2-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and ability to form halogen bonds can enhance the compound’s binding affinity and specificity to its molecular targets. This makes it a valuable compound in drug discovery and other scientific research applications.

Properties

IUPAC Name

2-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-2-20-15-8-7-12(9-11(15)10-16(20)21)19-17(22)13-5-3-4-6-14(13)18/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFTPBSKIQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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